3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a hydroxyphenyl group and an oxopropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyphenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as α-amylase and α-glucosidase, through competitive inhibition. This interaction is primarily influenced by hydrogen bonding and van der Waals forces . Additionally, the compound can modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar biological activities.
3-(2-Hydroxyphenyl)propanoate: Another hydroxyphenyl derivative with distinct properties.
3-(2-Hydroxyphenyl)hydantoin: A compound with notable antibacterial activity.
Uniqueness
3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes and modulate important signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
15346-08-4 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H12O4/c19-15-7-3-1-5-13(15)16(20)10-9-12-11-22-17-8-4-2-6-14(17)18(12)21/h1-11,19H |
InChI Key |
CWHRFUHJIOHWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.